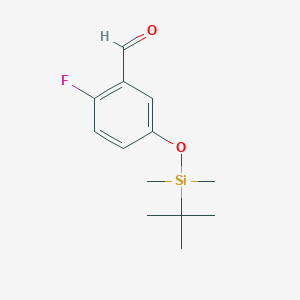

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde

Übersicht

Beschreibung

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyloxy group and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, followed by the introduction of a fluorine atom and the formation of the aldehyde group. One common method involves the following steps:

Protection of Hydroxyl Group: The hydroxyl group of a precursor compound is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

Fluorination: The protected compound is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

Oxidation: 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzoic acid.

Reduction: 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde depends on its specific application. In organic synthesis, the tert-butyldimethylsilyloxy group serves as a protecting group for hydroxyl functionalities, allowing selective reactions at other sites. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Tert-butyldimethylsilyloxy)-1-pentanol: Similar in structure but with a pentanol backbone instead of a benzaldehyde core.

5-(Tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol: Contains a quinoline moiety and is used in the synthesis of heterocyclic compounds.

Uniqueness

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde is unique due to the presence of both the tert-butyldimethylsilyloxy group and the fluorine atom on a benzaldehyde core. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications.

Biologische Aktivität

5-(Tert-butyldimethylsilyloxy)-2-fluorobenzaldehyde (CAS No. 113984-67-1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article reviews the biological activity of this compound, focusing on its mechanism of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19FO2Si, with a molecular weight of 254.38 g/mol. The compound features a fluorinated benzaldehyde moiety, which is known for its reactivity in various biochemical pathways.

In Vitro Studies

Research has indicated that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxic Effects : Studies on related fluorinated benzaldehydes have shown modest cytotoxicity against B16 melanoma cells and L1210 leukemia cells, with IC50 values in the nanomolar range . This suggests that this compound may also possess similar properties.

Case Studies

- Study on Fluorinated Compounds : A series of fluorinated benzaldehyde derivatives were evaluated for their growth inhibitory effects on L1210 mouse leukemia cells. The results indicated potent inhibition of cell proliferation, which was reversed by thymidine addition, confirming the involvement of intracellular pathways .

- Alkylating Analog Evaluation : Research into alkylating analogs revealed that modifications in the alkylating moiety significantly influenced cytotoxic potency against cancer cells. This highlights the importance of structural variations in determining biological activity .

Data Table: Summary of Biological Activities

| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Fluoro-2'-deoxyuridine analog | L1210 leukemia cells | <1 | Thymidylate synthase inhibition |

| Alkylating analogs | B16 melanoma cells | Varies | Cell cycle arrest via DNA damage |

| Non-alkylating morpholine analog | L1210 leukemia cells | ~50 | Inhibition of nucleotide metabolism |

Eigenschaften

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-6-7-12(14)10(8-11)9-15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRGCKGCZUAUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.